molecular formula C22H24ClN3O2 B11300474 5-(4-chlorophenyl)-N-[2-(diethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-[2-(diethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11300474
M. Wt: 397.9 g/mol
InChI Key: GKVLDQVGXHNJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-N-[2-(diethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a diethylamino group, and an oxazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-[2-(diethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with 2-(diethylamino)-2-phenylethylamine to form an intermediate, which is then cyclized with hydroxylamine to produce the oxazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-[2-(diethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

5-(4-chlorophenyl)-N-[2-(diethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-[2-(diethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved can vary depending on the biological context and the specific targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-2-phenyl-1,2-oxazole-3-carboxamide
  • N-[2-(diethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide
  • 4-chlorophenyl-1,2-oxazole-3-carboxamide

Uniqueness

What sets 5-(4-chlorophenyl)-N-[2-(diethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H24ClN3O2

Molecular Weight

397.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[2-(diethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H24ClN3O2/c1-3-26(4-2)20(16-8-6-5-7-9-16)15-24-22(27)19-14-21(28-25-19)17-10-12-18(23)13-11-17/h5-14,20H,3-4,15H2,1-2H3,(H,24,27)

InChI Key

GKVLDQVGXHNJGD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CNC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.